N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride

Description

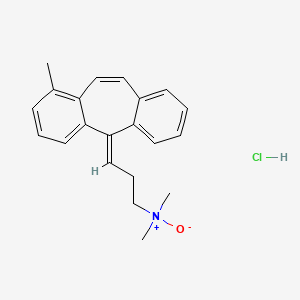

N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride is a tricyclic compound featuring a dibenzo(a,d)cycloheptene core (a seven-membered ring fused to two benzene rings). Key structural attributes include:

- A 1-methyl substituent on the cycloheptene ring.

- A 5-ylidene group (a conjugated double bond) at position 5 of the cycloheptene system.

- A propylamine N-oxide hydrochloride side chain, which enhances polarity and water solubility.

This compound is likely related to psychoactive or therapeutic agents, given structural similarities to tricyclic antidepressants (TCAs) like imipramine.

Properties

CAS No. |

27747-18-8 |

|---|---|

Molecular Formula |

C21H24ClNO |

Molecular Weight |

341.9 g/mol |

IUPAC Name |

(3E)-N,N-dimethyl-3-(7-methyl-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide;hydrochloride |

InChI |

InChI=1S/C21H23NO.ClH/c1-16-8-6-11-20-18(16)14-13-17-9-4-5-10-19(17)21(20)12-7-15-22(2,3)23;/h4-6,8-14H,7,15H2,1-3H3;1H/b21-12+; |

InChI Key |

MZQZFABHYDJNKO-BFVDCFMLSA-N |

SMILES |

CC1=C2C=CC3=CC=CC=C3C(=CCC[N+](C)(C)[O-])C2=CC=C1.Cl |

Isomeric SMILES |

CC1=C2C=CC3=CC=CC=C3/C(=C\CC[N+](C)(C)[O-])/C2=CC=C1.Cl |

Canonical SMILES |

CC1=C2C=CC3=CC=CC=C3C(=CCC[N+](C)(C)[O-])C2=CC=C1.Cl |

Synonyms |

Ro 8-1998 |

Origin of Product |

United States |

Chemical Reactions Analysis

Ro-8-1998 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the N-oxide group, potentially leading to different pharmacological properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ro-8-1998 has been primarily studied for its antidepressant effects. Clinical trials have shown that it is at least as effective as imipramine in treating endogenous depression . Additionally, Ro-8-1998 has been investigated for its potential effects on systolic blood pressure, heart frequency, and white blood cell count . Further research is needed to explore its applications in other fields such as chemistry, biology, and industry.

Mechanism of Action

The mechanism of action of Ro-8-1998 involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of certain neurotransmitters, such as serotonin and norepinephrine, which play a crucial role in mood regulation . The exact molecular targets and pathways involved are still under investigation, but the compound’s effects on neurotransmitter levels suggest that it may act similarly to other antidepressants.

Comparison with Similar Compounds

Key Structural Derivatives (Based on USP Revisions)

The U.S. Pharmacopeia (USP) identifies four closely related compounds :

| Compound Name | Structural Differences vs. Target Compound | Functional Groups |

|---|---|---|

| a. 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine N-oxide | Lacks 1-methyl substituent on the cycloheptene ring | N-oxide, ylidene |

| b. 5H-Dibenzo[a,d]cycloheptene-5-ol | Replaces ylidene with hydroxyl (-OH) | Alcohol |

| c. 10,11-Dihydro-N,N-dimethyl-5H-dibenzo[a,d]cycloheptene-Δ⁵,γ-propylamine | Fully saturated cycloheptene ring (no ylidene) | Dihydro structure |

| d. Dibenzo[a,d]cyclohepten-5-one | Replaces ylidene with ketone (=O) | Ketone |

Impact of Structural Variations :

- Polarity : The N-oxide group in the target compound and Compound A increases hydrophilicity compared to the ketone (Compound D) or alcohol (Compound B) derivatives.

- Pharmacological Activity : The 1-methyl substituent in the target compound could influence receptor binding affinity compared to unmethylated analogs like Compound A .

Pharmacological Analogs: Imipramine Hydrochloride

Imipramine hydrochloride (CAS 113-52-0), a well-known TCA, shares a tricyclic framework but differs in critical ways :

| Property | Target Compound | Imipramine Hydrochloride |

|---|---|---|

| Core Structure | Dibenzo(a,d)cycloheptene with ylidene | Dibenzo[b,f]azepine (nitrogen-containing ring) |

| Functional Groups | N-oxide, 1-methyl substituent | Secondary amine, fully saturated central ring |

| Pharmacological Class | Undisclosed (potentially novel TCA derivative) | Serotonin/norepinephrine reuptake inhibitor |

| Physical Properties | Hydrochloride salt; likely hygroscopic (N-oxide) | Hydrochloride salt; mp 170–175°C |

Key Differences :

- Ring System : Imipramine’s dibenzazepine core includes a nitrogen atom, altering electron distribution and receptor interactions.

- Metabolism : The N-oxide group in the target compound may reduce first-pass metabolism compared to imipramine’s secondary amine .

Analytical and Physical Properties

Loss on Drying and Stability

The USP specifies that the target compound’s analogs (e.g., Compound A) must exhibit ≥73% loss on drying when tested at 105°C, with a maximum allowable loss of 1.0% . This suggests moderate hygroscopicity, likely due to the hydrochloride salt and N-oxide functionalization.

Spectral Data

While direct spectral data for the target compound is unavailable, imipramine hydrochloride’s IR spectrum () shows characteristic peaks for aromatic C-H stretching (3000–3100 cm⁻¹) and amine hydrochloride vibrations (2500–2700 cm⁻¹). The target compound’s ylidene group would likely introduce distinct UV/Vis absorption due to extended conjugation .

Biological Activity

N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C20H25ClN2O

- Molecular Weight : 341.874 g/mol

- CAS Number : 27747-18-8

Structural Information

The structure of this compound features a dibenzo[a,d]cycloheptene moiety, which contributes to its biological activity.

Research indicates that this compound exhibits various biological activities, primarily attributed to its interaction with neurotransmitter systems. The following mechanisms have been identified:

- Antidepressant-like Effects : Similar to tricyclic antidepressants, it may inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.

- Neuroprotective Properties : The compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

- Potential Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although further research is needed.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study 1 : A clinical trial evaluated the antidepressant effects of similar compounds in patients with major depressive disorder. Results indicated significant improvements in mood and cognitive function after treatment with a related dibenzo[a,d]cycloheptene derivative.

- Study 2 : In vitro studies demonstrated that this compound could reduce cell viability in human cancer cell lines, suggesting potential applications in oncology.

Safety and Toxicology

The compound has been classified with specific hazard warnings due to its potential toxicity. It is considered toxic if ingested and may pose risks to reproductive health.

| Property | Value |

|---|---|

| Toxicity | Toxic if swallowed |

| Reproductive Effects | Suspected of damaging fertility or the unborn child |

| Hazard Signal | Danger |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.